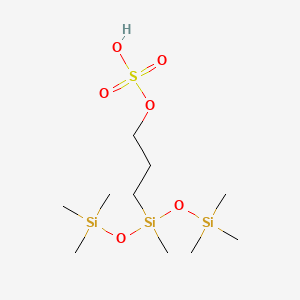
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate is a chemical compound with the molecular formula C10H28O6SSi3 and a molecular weight of 360.641 g/mol . It is known for its unique structure, which includes a disiloxanyl group and a hydrogen sulphate group, making it a versatile compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate typically involves the reaction of 1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxane with propyl hydrogen sulphate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of catalysts to enhance the reaction rate and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate involves its interaction with molecular targets through its hydrogen sulphate and disiloxanyl groups . These interactions can lead to various biochemical and chemical effects, depending on the specific application . The molecular pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules .
Comparación Con Compuestos Similares
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate can be compared with similar compounds such as:
- 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl hydrogen sulfate
- 1-Propanol, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]-, hydrogen sulfate
These compounds share similar structural features but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its combination of a disiloxanyl group with a hydrogen sulphate group, which imparts distinct chemical reactivity and applications .
Propiedades
Número CAS |
45244-68-6 |
|---|---|
Fórmula molecular |
C10H28O6SSi3 |
Peso molecular |
360.65 g/mol |
Nombre IUPAC |
3-[methyl-bis(trimethylsilyloxy)silyl]propyl hydrogen sulfate |
InChI |
InChI=1S/C10H28O6SSi3/c1-18(2,3)15-20(7,16-19(4,5)6)10-8-9-14-17(11,12)13/h8-10H2,1-7H3,(H,11,12,13) |
Clave InChI |
WWBXNMFJCHSXQW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(CCCOS(=O)(=O)O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















